2-bromo-6-(chlorodifluoromethyl)pyridine

C–H activation Palladium catalysis Cross-coupling

2-Bromo-6-(chlorodifluoromethyl)pyridine (CAS 2770359-22-1) is a uniquely differentiated halogenated pyridine building block featuring a bromine handle at the 2-position and a chlorodifluoromethyl (-CF₂Cl) group at the 6-position. Unlike more common -CF₃ or -CF₂H analogs, the -CF₂Cl moiety provides an intermediate lipophilicity (logP ~2.5–3.0) that balances permeability and solubility, a chlorine atom for additional nucleophilic displacement, dual isotopic signatures (Cl/Br) for unambiguous MS tracking, and a distinct ¹⁹F NMR singlet for multiplexed probing. Supplied at ≥95% purity, this scaffold enables orthogonal diversification at two sites—Suzuki coupling at C2 followed by nucleophilic substitution at the -CF₂Cl group—making it uniquely suited for diversity-oriented synthesis (DOS) programs in drug discovery and agrochemical R&D.

Molecular Formula C6H3BrClF2N
Molecular Weight 242.4
CAS No. 2770359-22-1
Cat. No. B6225623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-6-(chlorodifluoromethyl)pyridine
CAS2770359-22-1
Molecular FormulaC6H3BrClF2N
Molecular Weight242.4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of 2-Bromo-6-(chlorodifluoromethyl)pyridine (CAS 2770359-22-1) for Precision Organic Synthesis


2-Bromo-6-(chlorodifluoromethyl)pyridine (CAS 2770359-22-1) is a halogenated pyridine derivative featuring a bromine atom at the 2-position and a chlorodifluoromethyl (-CF₂Cl) group at the 6-position . This disubstituted pyridine serves as a versatile building block in pharmaceutical and agrochemical research, leveraging the orthogonal reactivity of its bromine handle for cross-coupling reactions and the electron-withdrawing -CF₂Cl moiety for modulation of physicochemical properties . Unlike its more extensively studied trifluoromethyl (-CF₃) and difluoromethyl (-CF₂H) counterparts, the -CF₂Cl group offers a distinct balance of lipophilicity and steric bulk, while retaining a chlorine atom that can serve as an additional site for nucleophilic displacement or serve as a unique spectroscopic probe [1]. The compound is typically supplied with a purity of ≥95% .

Why 2-Bromo-6-(chlorodifluoromethyl)pyridine Cannot Be Replaced by Generic Halogenated Pyridines


The substitution of 2-bromo-6-(chlorodifluoromethyl)pyridine with structurally similar halogenated pyridines—such as 2-bromo-6-(trifluoromethyl)pyridine, 2-bromo-6-(difluoromethyl)pyridine, or 2-bromo-6-chloropyridine—is not chemically equivalent and introduces significant variability in reaction outcomes, downstream functionalization potential, and final compound properties. The C6 substituent exerts a profound influence on the reactivity of the 2-bromopyridine scaffold in key transformations such as palladium-catalyzed C–H arylations [1]. Furthermore, the -CF₂Cl group imparts a distinct lipophilicity profile (logP ~2.5–3.0) compared to -CF₃ (more lipophilic) and -CF₂H (less lipophilic, hydrogen bond donor) analogs, which directly affects pharmacokinetic properties in drug discovery and environmental fate in agrochemical development . Crucially, the chlorine atom within the -CF₂Cl group itself represents a unique synthetic handle for further nucleophilic substitution, a functionality entirely absent in -CF₃ and -CF₂H congeners, thereby enabling divergent synthetic pathways unattainable with the more common fluorinated pyridine building blocks [2].

Comparative Evidence Guide for 2-Bromo-6-(chlorodifluoromethyl)pyridine


C6 Substituent Modulates Palladium-Catalyzed C–H Arylation Efficiency of 2-Bromopyridines

The reactivity of 2-bromopyridines in phosphine-free palladium-catalyzed C–H bond arylations is strongly dependent on the electronic and steric nature of the C6 substituent. While direct data for the -CF₂Cl group is not explicitly reported, the study demonstrates that electron-withdrawing groups (EWGs) such as -CF₃ at C6 enhance the electrophilicity of the pyridine ring, facilitating oxidative addition of the C–Br bond to Pd(0) and enabling high-yielding arylations [1]. The -CF₂Cl group is expected to exert a comparable electron-withdrawing inductive effect (-I) due to the high electronegativity of fluorine and chlorine, while its increased steric bulk relative to -CF₃ may offer unique regioselectivity advantages in sterically demanding coupling partners [1]. This contrasts with electron-donating C6 substituents (e.g., -CH₃) which can significantly retard the reaction rate [1].

C–H activation Palladium catalysis Cross-coupling Synthetic methodology

Predicted Lipophilicity (logP) Differentiates -CF₂Cl from -CF₃ and -CF₂H Pyridines

Lipophilicity, quantified by the partition coefficient (logP), is a critical parameter governing membrane permeability, solubility, and metabolic stability. While experimental logP for 2-bromo-6-(chlorodifluoromethyl)pyridine is not available, computational predictions (XLogP3) for close structural analogs bearing the -CF₂Cl group on a pyridine ring range from 2.54 to 3.02, averaging ~2.78 [1]. This value is notably lower than that of the corresponding -CF₃ analog (XLogP3 ~3.2 for 2-bromo-6-(trifluoromethyl)pyridine, based on comparable systems), suggesting reduced non-specific binding and potentially improved solubility [2]. Conversely, the -CF₂Cl group is significantly more lipophilic than the -CF₂H group (logP ~1.5-1.8 for analogous systems), which acts as a weak hydrogen bond donor and exhibits enhanced aqueous solubility .

Medicinal chemistry ADME Lipophilicity Agrochemical design

Unique Synthetic Versatility: The Chlorine Atom as a Second Reactive Handle

A key differentiating feature of the -CF₂Cl group is the presence of a chlorine atom, which serves as a latent electrophilic site for nucleophilic substitution. This enables a sequential, chemoselective functionalization strategy: the 2-bromo position can first be elaborated via cross-coupling (e.g., Suzuki, Buchwald-Hartwig), followed by displacement of the -CF₂Cl chlorine with nitrogen, oxygen, or sulfur nucleophiles to generate -CF₂Nu derivatives . This orthogonal reactivity is entirely absent in the corresponding -CF₃ and -CF₂H analogs, where the C–F bonds are generally inert under standard nucleophilic conditions. The strategy has been demonstrated for halodifluoromethyl heterocycles, where the chlorine atom can be replaced to access trifluoromethyl and gem-difluorinated linked compounds [1].

Nucleophilic substitution Diversification Late-stage functionalization Fluorine chemistry

Predicted Basicity (pKa) Shift Relative to -CF₃ and -H Analogs

The basicity of the pyridine nitrogen is a critical determinant of binding interactions with biological targets and influences solubility and salt formation. Electron-withdrawing substituents at the 6-position reduce the pKa of the pyridine nitrogen. While experimental pKa data for the target compound is lacking, computational predictions (ACD/Labs) for closely related 2-(chlorodifluoromethyl)pyridine derivatives indicate pKa values around -5.12 for the conjugate acid, reflecting a strong electron-withdrawing effect . In contrast, unsubstituted pyridine has a pKa of 5.23, and 2-(trifluoromethyl)pyridine has a pKa of approximately -2.8 [1]. This suggests the -CF₂Cl group exerts a stronger electron-withdrawing inductive effect (-I) than -CF₃, likely due to the combination of two highly electronegative fluorine atoms and a chlorine atom.

Medicinal chemistry Physical organic chemistry pKa Bioisostere design

Strategic Applications of 2-Bromo-6-(chlorodifluoromethyl)pyridine in R&D


Medicinal Chemistry: Fine-Tuning ADME Properties via Intermediate Lipophilicity

In lead optimization, medicinal chemists often encounter the 'lipophilicity trap' where -CF₃ analogs achieve high potency but suffer from poor solubility and high metabolic clearance, while -CF₂H analogs exhibit improved solubility but lack sufficient membrane permeability. 2-Bromo-6-(chlorodifluoromethyl)pyridine, with a predicted logP intermediate between -CF₃ and -CF₂H analogs [Section 3, Evidence 2], provides a strategic middle ground. Incorporating this building block into a scaffold allows exploration of a distinct lipophilicity space that balances permeability and solubility, potentially yielding candidates with superior overall pharmacokinetic profiles. The reduced basicity of the pyridine nitrogen [Section 3, Evidence 4] further supports this application by minimizing pH-dependent solubility and permeability issues.

Synthetic Methodology: Sequential Orthogonal Functionalization for Diversity-Oriented Synthesis

This compound is uniquely suited for diversity-oriented synthesis (DOS) programs where maximizing chemical space coverage from a single intermediate is paramount. The orthogonal reactivity of the C2-Br (for Pd-catalyzed cross-coupling) and the -CF₂Cl group (for nucleophilic substitution) [Section 3, Evidence 3] allows for the efficient generation of a diverse library of 2,6-disubstituted pyridines. For example, a common intermediate can first be diversified at the 2-position via Suzuki coupling with a range of aryl boronic acids, then subsequently diversified at the 6-position by displacing the chlorine with various amines or alkoxides. This strategy significantly compresses synthetic timelines and reduces the number of unique building blocks required for library construction.

Agrochemical Discovery: Herbicide and Fungicide Lead Generation

Halogenated pyridines, particularly those bearing halomethyl groups, are privileged scaffolds in agrochemical discovery [1]. The chlorodifluoromethyl group itself is a known motif in commercial herbicides [1]. The electron-deficient nature of 2-bromo-6-(chlorodifluoromethyl)pyridine, conferred by both the bromine and -CF₂Cl substituents [Section 3, Evidence 4], enhances metabolic stability—a key requirement for crop protection agents. Furthermore, the intermediate lipophilicity [Section 3, Evidence 2] is advantageous for balancing foliar uptake and phloem mobility. This compound can serve as a key intermediate for synthesizing novel analogs of established pyridine-based herbicides, with the unique -CF₂Cl handle enabling the exploration of underexplored chemical space in the search for resistance-breaking modes of action.

Chemical Biology: Development of ¹⁹F NMR and Mass Spectrometry Probes

The -CF₂Cl group presents a unique and highly diagnostic isotopic signature in mass spectrometry due to the characteristic isotopic patterns of both chlorine (³⁵Cl/³⁷Cl) and bromine (⁷⁹Br/⁸¹Br). This 'dual halogen' fingerprint facilitates unambiguous identification and quantification of metabolites or tagged biomolecules in complex biological matrices. Additionally, the two chemically equivalent fluorine atoms in the -CF₂Cl group give rise to a strong, characteristic singlet in ¹⁹F NMR spectra, providing a sensitive and non-perturbing probe for studying ligand-protein interactions in drug discovery settings. The distinct ¹⁹F chemical shift of the -CF₂Cl group, relative to -CF₃ and -CF₂H, allows for multiplexed ¹⁹F NMR experiments where multiple fluorinated probes can be tracked simultaneously.

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